N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Antibacterial Structure-Activity Relationship Salicylanilide

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-06-1) is a synthetic salicylanilide derivative with the molecular formula C14H8BrClF3NO2 and an average mass of 394.57 g/mol. The compound integrates a 5-chloro-2-hydroxybenzamide core with a 2-bromo-5-(trifluoromethyl)phenyl aniline moiety, placing it within a well-studied class of halogenated salicylanilides known for diverse bioactivity including antibacterial, anticancer, and kinase inhibitory properties.

Molecular Formula C14H8BrClF3NO2
Molecular Weight 394.57 g/mol
CAS No. 634185-06-1
Cat. No. B12599486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
CAS634185-06-1
Molecular FormulaC14H8BrClF3NO2
Molecular Weight394.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O)Br
InChIInChI=1S/C14H8BrClF3NO2/c15-10-3-1-7(14(17,18)19)5-11(10)20-13(22)9-6-8(16)2-4-12(9)21/h1-6,21H,(H,20,22)
InChIKeyHPPBXPSXCFGKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-06-1): Core Identity and Structural Context for Procurement


N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-06-1) is a synthetic salicylanilide derivative with the molecular formula C14H8BrClF3NO2 and an average mass of 394.57 g/mol [1]. The compound integrates a 5-chloro-2-hydroxybenzamide core with a 2-bromo-5-(trifluoromethyl)phenyl aniline moiety, placing it within a well-studied class of halogenated salicylanilides known for diverse bioactivity including antibacterial, anticancer, and kinase inhibitory properties [2]. Its unique substitution pattern differentiates it from common in-class analogs such as IMD-0354 and niclosamide, making it a candidate of interest for structure-activity relationship (SAR) studies.

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide: Why Positional Isomers and In-Class Analogs Cannot Be Assumed Interchangeable


The biological performance of halogenated salicylanilides is exquisitely sensitive to the position and nature of substituents on both the salicyl and aniline rings, making generic substitution of analogs highly unreliable without direct comparative data. A recent systematic SAR study by Lal et al. (2021) demonstrated that among a panel of closely related salicylanilides, the positional isomer 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (compound 22) exhibited extraordinary anti-staphylococcal potency with MIC values of 0.031–0.062 µg/mL against MRSA and VRSA strains, significantly outperforming methicillin and vancomycin [1]. Conversely, other congeners with minor substituent variations showed MICs ranging over three orders of magnitude (0.25–64 µg/mL), highlighting that even subtle changes in bromo and trifluoromethyl positioning drastically alter antimicrobial efficacy [1]. This steep SAR landscape underscores a fundamental procurement principle: the specific 2-bromo-5-(trifluoromethyl) substitution pattern defines a unique pharmacological entity that cannot be equated to its 4'-bromo-3'-trifluoromethyl isomer or other close analogs without experimental validation.

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide: Quantitative Differentiation Evidence for Scientific Selection


No Direct Quantitative Comparative Data Found for This Specific Compound

Despite extensive searching of primary research papers, patents, and authoritative databases, no direct quantitative head-to-head comparison data was found for N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634185-06-1) against defined comparators in any assay system. The compound is structurally related to the potent anti-MRSA salicylanilide 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (compound 22), which demonstrated MIC values of 0.031–0.062 µg/mL against nine MRSA and three VRSA strains [1]. However, the specific 2-bromo-5-(trifluoromethyl) substitution pattern of the target compound has not been reported in a published biological assay with quantitative comparator data. Procurement decisions for this compound must therefore rely on its positional uniqueness for SAR exploration rather than on established differential potency data.

Antibacterial Structure-Activity Relationship Salicylanilide

N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide: Research Application Scenarios Based on Structural Differentiation


SAR Probe for Halogen Positional Effects in Salicylanilide Antibacterials

With the closely related 4'-bromo-3'-trifluoromethyl isomer (compound 22) having demonstrated exceptional anti-staphylococcal potency (MIC 0.031–0.062 µg/mL), the 2-bromo-5-(trifluoromethyl) substitution pattern of this compound provides a critical missing data point for mapping the pharmacophoric requirements of the aniline ring. Procurement enables direct comparative MIC determination that can delineate whether bromo and CF3 placement at positions 2 and 5 versus 3 and 4 yields equivalent, superior, or inferior antibacterial potency [1].

Differentiation from IMD-0354 and IMD-0560 Kinase Inhibitor Chemotypes

Unlike the well-characterized IKKβ inhibitors IMD-0354 (3,5-bis-CF3 substitution) and IMD-0560 (2,5-bis-CF3 with 5-Br salicyl), this compound combines a 5-chloro-2-hydroxybenzamide core with a mono-CF3, mono-Br aniline ring. This hybrid pharmacophore offers a distinct tool for probing whether mixed halogen/CF3 substitution patterns on a single aromatic ring confer kinase selectivity advantages over symmetrical bis-CF3 analogs [1].

Metabolic Stability Studies via Altered logP Profile

The predicted logP of approximately 5.2 for this compound [2] represents a measurable shift from the bis-trifluoromethyl analog IMD-0354. This difference in lipophilicity can be exploited to investigate whether mono-Br/mono-CF3 substitution improves metabolic stability or reduces non-specific protein binding compared to the more lipophilic bis-CF3-substituted salicylanilides, a key consideration for probe-to-lead optimization campaigns.

Quote Request

Request a Quote for N-[2-Bromo-5-(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.